2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide
Overview
Description
2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.11979803 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
SMR000144030, also known as 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide, is a compound that primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airflow .
Mode of Action
SMR000144030 acts as an agonist of the beta-2 adrenergic receptor . By binding to this receptor, it triggers a series of intracellular events leading to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow .
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by SMR000144030 leads to the stimulation of adenylate cyclase via G-protein coupled receptor signaling . This results in an increase in cyclic AMP levels within the cell, which in turn activates protein kinase A. The activated protein kinase A then phosphorylates various target proteins, leading to relaxation of bronchial smooth muscle .
Pharmacokinetics
Similar compounds have been shown to exhibit time-dependent pharmacokinetics, with systemic exposure decreasing with repeated administration . This is thought to be due to increased hepatic clearance, potentially mediated by increased hepatic uptake .
Result of Action
The primary result of SMR000144030’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow . This can help alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SMR000144030. For instance, temperature fluctuations can affect the compound’s stability and efficacy . Additionally, the compound’s action can be influenced by the pH of its environment
Properties
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-19(23-14-18-12-7-13-27-18)15-28-22-24-20(16-8-3-1-4-9-16)21(25-22)17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVCLSNJVDVHKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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